molecular formula C24H22ClN3O2 B5034272 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione

3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione

Cat. No.: B5034272
M. Wt: 419.9 g/mol
InChI Key: PEAHZXGSIHQOMP-UHFFFAOYSA-N
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Description

3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione is a complex organic compound that features a combination of a chlorophenyl group, a piperazine ring, a naphthyl group, and a pyrrolidinedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}-1-(2-naphthyl)-2,5-pyrrolidinedione
  • 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-naphthyl)-2,5-pyrrolidinedione

Uniqueness

3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]-1-naphthalen-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2/c25-18-8-10-19(11-9-18)26-12-14-27(15-13-26)22-16-23(29)28(24(22)30)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,22H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAHZXGSIHQOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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